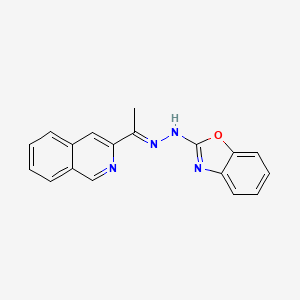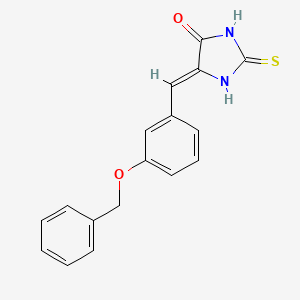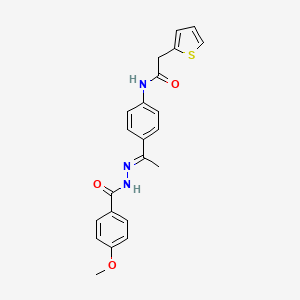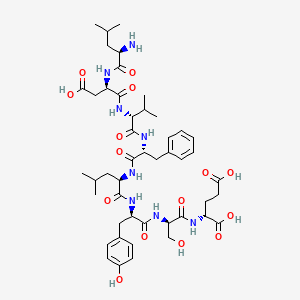
8-Azido-ATP (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azido-ATP (trisodium), also known as 8-Azidoadenosine 5’-triphosphate trisodium, is a photoreactive nucleotide analog. This compound is particularly useful in the identification of proteins, such as DNA-dependent RNA polymerase. It contains an azide group, which makes it a valuable reagent in click chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-ATP (trisodium) involves the introduction of an azido group at the 8-position of adenosine triphosphate. This is typically achieved through a series of chemical reactions that include the protection of functional groups, selective azidation, and subsequent deprotection steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 8-Azido-ATP (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability over extended periods .
化学反応の分析
Types of Reactions: 8-Azido-ATP (trisodium) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, DBCO, BCN.
Major Products: The major products formed from these reactions are triazole derivatives, which are valuable in various biochemical applications .
科学的研究の応用
8-Azido-ATP (trisodium) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 8-Azido-ATP (trisodium) involves its incorporation into nucleotide-binding sites of proteins. Upon exposure to ultraviolet light, the azido group forms a highly reactive nitrene species, which covalently binds to nearby amino acid residues. This photoreactive property allows for the identification and characterization of protein-nucleotide interactions .
Molecular Targets and Pathways:
Molecular Targets: DNA-dependent RNA polymerase, ATP-binding proteins.
Pathways Involved: The compound is involved in pathways related to nucleotide metabolism and protein synthesis.
類似化合物との比較
8-Azidoadenosine: Similar to 8-Azido-ATP but lacks the triphosphate group.
2-Azido-ATP: Another azido-modified ATP analog with the azido group at the 2-position.
Uniqueness: 8-Azido-ATP (trisodium) is unique due to its specific azido modification at the 8-position, which provides distinct photoreactive properties and makes it particularly useful in click chemistry and photochemical crosslinking .
特性
分子式 |
C10H12N8Na3O13P3 |
|---|---|
分子量 |
614.14 g/mol |
IUPAC名 |
trisodium;[[[(2R,4S,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N8O13P3.3Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);;;/q;3*+1/p-3/t3-,5?,6+,9-;;;/m1.../s1 |
InChIキー |
IPQLOBGZIWMBCQ-WSNIFWRSSA-K |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)



![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)

